molecular formula C10H8BrN B2979304 4-Bromo-5-methylisoquinoline CAS No. 1781080-18-9

4-Bromo-5-methylisoquinoline

Cat. No.: B2979304
CAS No.: 1781080-18-9
M. Wt: 222.085
InChI Key: LMEGTHWPKFUYQT-UHFFFAOYSA-N
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Description

4-Bromo-5-methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of a bromine atom at the 4-position and a methyl group at the 5-position of the isoquinoline ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methylisoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method allows for the selective formation of 4-bromoisoquinoline derivatives under mild conditions . Another method involves the bromination of 5-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of palladium-catalyzed cyclization reactions is also explored for industrial applications due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

    Oxidation and Reduction Reactions: Products include oxidized or reduced isoquinoline derivatives.

Scientific Research Applications

4-Bromo-5-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylisoquinoline involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methylisoquinoline: Similar structure with the bromine and methyl groups swapped.

    4-Bromoisoquinoline: Lacks the methyl group at the 5-position.

    5-Methylisoquinoline: Lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-5-methylisoquinoline is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-5-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-12-6-9(11)10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEGTHWPKFUYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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